molecular formula C12H19F3N2O B7874016 Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone

Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B7874016
M. Wt: 264.29 g/mol
InChI Key: BMWMFWAAPBPASQ-UHFFFAOYSA-N
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Description

Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a piperidine ring substituted with a trifluoromethyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group. Key steps include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) under specific conditions, such as the presence of a base and a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidines.

Scientific Research Applications

Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability.

Comparison with Similar Compounds

    Piperidin-3-yl(3-methylpiperidin-1-yl)methanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Piperidin-3-yl(3-chloropiperidin-1-yl)methanone: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and stability.

Uniqueness: Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound for various applications, particularly in drug development and materials science.

Properties

IUPAC Name

piperidin-3-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O/c13-12(14,15)10-4-2-6-17(8-10)11(18)9-3-1-5-16-7-9/h9-10,16H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWMFWAAPBPASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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